Cas no 110117-71-0 ((R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine)

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 化学的及び物理的性質
名前と識別子
-
- (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
- (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine
- (2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine
- Pyrazine,3,6-diethoxy-2,5-dihydro-2-(1-methylethyl)-, (R)-
- (3R)-2,5-Diethoxy-3-isopropyl-3,6-dihydropyrazine
- (R)-3,6-diethoxy-2,5-dihydro-2-isopropylpyrazine
- (2R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine
- (2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
- Pyrazine,6-diethoxy-2,5-dihydro-2-(1-Methylethyl)-,(2R)
- 2,5-dihydro-3,6-diethoxy-2-( 1-Methylethyl)-, (R)-Pyrazine
- Pyrazine, 2,5-dihydro-3,6-diethoxy-2-(1-methylethyl)-, (R)-
- Pyrazine, 3,6-diethoxy-2,5-dihydro-2-(1-methylethyl)-, (2R)-
- AKOS015838716
- EN300-258663
- DTXSID50416071
- AKOS015900621
- 110117-71-0
- HRAZLOIRFUQOPL-SNVBAGLBSA-N
- (3R)-3-isopropyl-2,5-diethoxy-3,6-dihydropyrazine
- InChI=1/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s
- MFCD09836052
- (2R)-2-isopropyl-3,6-diethoxy-2,5-dihydropyrazine
- AS-47107
- AC-24568
- AM20090801
- SCHEMBL2808933
- (r)-2,5-dihydro-3,6-diethoxy-5-isopropylpyrazine
- (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydro-pyrazine
- CS-0215544
- F12084
- (R)-2, 5-DIHYDRO-3, 6-DIETHOXY-2-ISOPROPYLPYRAZINE, 98+%
-
- MDL: MFCD09836052
- インチ: 1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1
- InChIKey: HRAZLOIRFUQOPL-SNVBAGLBSA-N
- ほほえんだ: CCOC1=N[C@H](C(C)C)C(=NC1)OCC
計算された属性
- せいみつぶんしりょう: 212.15200
- どういたいしつりょう: 212.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.06
- ふってん: 282°C at 760 mmHg
- フラッシュポイント: 102.9°C
- 屈折率: 1.499
- PSA: 43.18000
- LogP: 0.76580
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine セキュリティ情報
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D555308-2.5g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |
110117-71-0 | 97% | 2.5g |
$1220 | 2024-05-24 | |
Enamine | EN300-258663-2.5g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 2.5g |
$202.0 | 2024-06-18 | |
Enamine | EN300-258663-0.1g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 0.1g |
$57.0 | 2024-06-18 | |
Enamine | EN300-258663-5.0g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 5.0g |
$300.0 | 2024-06-18 | |
abcr | AB461162-5 g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, 90%; . |
110117-71-0 | 90% | 5g |
€1144.30 | 2023-06-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12160-1g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |
110117-71-0 | 1g |
¥1112.0 | 2021-09-08 | ||
Enamine | EN300-258663-0.25g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 0.25g |
$82.0 | 2024-06-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04220-50g |
(2r)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine |
110117-71-0 | 95 | 50g |
$1600 | 2021-06-25 | |
Enamine | EN300-258663-10.0g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 10.0g |
$500.0 | 2024-06-18 | |
eNovation Chemicals LLC | D555308-5g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |
110117-71-0 | 97% | 5g |
$1770 | 2024-05-24 |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazineに関する追加情報
Introduction to (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (CAS No. 110117-71-0)
The compound (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, identified by its CAS number 110117-71-0, is a fascinating molecule with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrazine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development. The specific stereochemistry of this molecule, denoted by the (R) configuration, plays a crucial role in its interaction with biological targets and contributes to its unique pharmacological properties.
Pyrazines are a class of nitrogen-containing heterocycles that have garnered considerable attention due to their broad spectrum of biological activities. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Among the various pyrazine derivatives, those with substituted ethoxy and isopropyl groups exhibit enhanced biological activity, making them attractive candidates for further research and development. The presence of these functional groups not only influences the electronic properties of the molecule but also enhances its solubility and bioavailability, which are critical factors in drug design.
The stereochemistry of the compound (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine is particularly noteworthy. The (R) configuration at the chiral center significantly affects the molecule's interactions with biological receptors and enzymes. This stereochemical specificity is a key consideration in pharmaceutical development, as it can determine the efficacy and selectivity of a drug. Recent studies have highlighted the importance of chiral purity in drug candidates, emphasizing that even small differences in stereochemistry can lead to significant variations in biological activity.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from pyrazine scaffolds. Researchers have been exploring various modifications to these molecules to enhance their pharmacological properties. For instance, studies have shown that substituting ethoxy groups at specific positions can modulate the activity of pyrazine derivatives against certain enzymes and receptors. Additionally, the introduction of isopropyl groups can influence the metabolic stability and pharmacokinetic profile of these compounds.
The compound (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine has been studied for its potential applications in several therapeutic areas. One notable area is its investigation as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. The structural features of this molecule make it a valuable building block for designing novel drugs with improved efficacy and reduced side effects. Furthermore, its unique stereochemistry suggests that it may be useful in developing enantiomerically pure drugs, which are often more effective and safer than racemic mixtures.
Advances in synthetic chemistry have enabled the efficient preparation of complex pyrazine derivatives like (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine. Modern synthetic methodologies allow for precise control over stereochemistry, enabling researchers to produce enantiomerically pure compounds with high yields. These advancements have opened up new possibilities for drug discovery and development, particularly in areas where stereochemical purity is critical for therapeutic efficacy.
The biological activity of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine has been explored through both computational modeling and experimental studies. Computational approaches have been particularly useful in predicting how this molecule might interact with biological targets such as enzymes and receptors. These studies often involve molecular docking simulations, which can provide insights into the binding affinity and mode of interaction between a drug candidate and its target. Experimental validation of these predictions through biochemical assays further confirms the potential therapeutic applications of this compound.
In vitro studies have demonstrated that (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine exhibits promising activity against certain disease-causing agents. For example, research has shown that this compound may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways associated with chronic diseases. These findings highlight its potential as a lead compound for further drug development efforts. Additionally, preclinical studies are being conducted to evaluate its safety profile and pharmacokinetic properties.
The synthesis and characterization of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine also contribute to our understanding of pyrazine chemistry as a whole. By studying this compound's reactivity and functional group interactions, researchers can gain valuable insights into how different structural modifications affect biological activity. These insights are crucial for designing future generations of pyrazine-based drugs that are more effective and better tolerated by patients.
As our understanding of molecular structure-function relationships continues to evolve, compounds like (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine will play an increasingly important role in drug discovery and development. Their unique structural features and stereochemical properties make them valuable tools for exploring new therapeutic strategies across various disease areas. With ongoing research efforts focused on optimizing their pharmacological profiles and exploring new applications.
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